2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide involves the inhibition of certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. Its specific targets and mode of action are still under investigation, but early research suggests that it may have potential as a therapeutic agent for various diseases and conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide are still being studied, but early research suggests that it may have effects on the central nervous system, cardiovascular system, and immune system. Its potential for modulating various biological processes makes it a promising candidate for further research and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide in lab experiments is its high yield and purity, making it easy to work with and analyze. However, one of the limitations is that its mechanism of action and specific targets are still under investigation, making it difficult to design experiments and interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide, including:
1. Further investigation of its mechanism of action and specific targets in the body.
2. Development of new drugs and therapies based on its chemical structure and mode of action.
3. Exploration of its potential applications in various disease and condition models.
4. Optimization of its synthesis method to improve yield and purity.
5. Investigation of its potential for use in combination with other drugs and therapies.
In conclusion, 2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide is a synthetic compound with potential applications in various scientific research fields. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its biochemical and physiological effects, as well as its potential for use in various disease and condition models.
Synthesemethoden
The synthesis of 2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide involves the reaction of 5-nitropyridine-2-carbaldehyde with 4-(4-aminobenzyl)-2,5-dioxoimidazolidin-1-yl)-N-(4-methylphenyl)acetamide in the presence of a suitable catalyst. The product is obtained in high yield and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs and therapies.
Eigenschaften
Molekularformel |
C24H19N5O6 |
---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-[(4E)-4-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C24H19N5O6/c1-15-2-6-17(7-3-15)26-21(30)14-28-23(31)20(27-24(28)32)12-16-4-9-19(10-5-16)35-22-11-8-18(13-25-22)29(33)34/h2-13H,14H2,1H3,(H,26,30)(H,27,32)/b20-12+ |
InChI-Schlüssel |
UPYBJBDOMXOEIY-UDWIEESQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/NC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.